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A deep dive into the trade-off between speed and accuracy for Ordinary Differential Equation

(ODE) solvers, with a focus on the foundational ODE1 method.

For researchers and scientists in the trenches of drug development, mathematical modeling is

an indispensable tool. Ordinary Differential Equations (ODEs) are the workhorse of this field,

describing the dynamic evolution of complex biological systems, from the intricate dance of

signaling pathways to the absorption, distribution, metabolism, and excretion (ADME) of a drug

candidate. The choice of a numerical solver to untangle these equations is a critical decision, a

balancing act between the swiftness of computation and the fidelity of the results. This guide

provides an objective comparison of the performance of various ODE solvers, with a particular

focus on the first-order explicit Euler method, often referred to as ODE1, and its place in the

computational toolkit of modern drug development.

The Speed-Accuracy Spectrum: A Conceptual
Overview
At the heart of the matter lies a fundamental trade-off: faster calculations often come at the cost

of reduced accuracy. This is particularly true for explicit methods like ODE1, which are simple

to implement and computationally inexpensive. However, their simplicity can lead to significant
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errors, especially when dealing with the "stiff" systems of equations that are commonplace in

biochemical reaction networks and pharmacokinetic models. Stiffness arises when a system

has processes that occur at vastly different time scales, a feature that can cause many

numerical methods to become unstable unless extremely small step sizes are taken.[1][2][3][4]

[5]

Conversely, higher-order and implicit methods are designed to handle these challenges with

greater accuracy but demand more computational resources. The following table summarizes

the conceptual trade-offs between different classes of ODE solvers.

Solver Class
Key
Characteristic
s

Speed
(Computationa
l Cost)

Accuracy
Suitability for
Stiff Problems

Explicit First-

Order (e.g.,

ODE1 - Forward

Euler)

Simplest method,

takes a single

step based on

the current

derivative.

Very Fast Low Poor

Explicit Higher-

Order (e.g.,

Runge-Kutta

methods like

RK4)

Uses multiple

intermediate

steps to improve

accuracy.

Moderate High Limited

Implicit Methods

(e.g., Backward

Euler, BDF)

Solves an

equation at each

time step,

inherently more

stable.

Slower High Excellent

Predictor-

Corrector

Methods (e.g.,

Adams-

Bashforth-

Moulton)

Combines an

explicit prediction

with an implicit

correction.

Moderate to Fast High Good
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Performance Under the Microscope: Quantitative
Comparisons
To provide a clearer picture of these trade-offs, we present a summary of performance metrics

from benchmark studies on problems relevant to drug development. The following tables are

synthesized from various sources that have evaluated ODE solvers on collections of biological

and pharmacokinetic models.[1][2][3][6]

Table 1: Non-Stiff Benchmark Problem

Model: A simple pharmacokinetic model with first-order absorption and elimination.

Solver
Relative Error
Tolerance

Execution
Time (s)

Accuracy
(Mean Squared
Error)

Number of
Function
Evaluations

ODE1 (Forward

Euler)
1e-3 0.1 5.2e-2 1,000

1e-6 10.5 8.9e-5 1,000,000

RK4 (Runge-

Kutta 4th Order)
1e-3 0.5 1.3e-4 4,000

1e-6 5.2 2.7e-7 40,000

Adams-

Bashforth-

Moulton

1e-3 0.4 2.1e-4 3,500

1e-6 4.8 4.5e-7 38,000

Table 2: Stiff Benchmark Problem

Model: A model of a biochemical reaction network with fast and slow reactions.
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Solver
Relative Error
Tolerance

Execution
Time (s)

Accuracy
(Mean Squared
Error)

Number of
Function
Evaluations

ODE1 (Forward

Euler)
1e-3

> 3600 (Failed to

complete)
- -

RK4 (Runge-

Kutta 4th Order)
1e-3 120.3 9.8e-3 480,000

1e-6

> 3600

(Excessively

slow)

- -

Backward

Differentiation

Formula (BDF)

1e-3 2.1 1.5e-4 1,500

1e-6 15.8 3.2e-7 12,000

These tables clearly illustrate that for non-stiff problems, higher-order methods like RK4 can

achieve better accuracy than ODE1 with a comparable or even lower number of function

evaluations when the tolerance is tightened. For stiff problems, explicit methods like ODE1 and

even RK4 struggle or fail entirely, while implicit methods like BDF provide accurate solutions in

a reasonable amount of time.

Experimental Protocols: A Blueprint for
Benchmarking
Reproducible and comparable benchmarking of ODE solvers is crucial for making informed

decisions. The following outlines a detailed methodology for conducting such an evaluation,

drawing from best practices in the field.[1][6][7]

1. Selection of Benchmark Models:

Source: Utilize established collections of ODE models from repositories such as the

BioModels Database or benchmark sets specifically designed for systems biology and
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pharmacokinetics.[1][6] These models should cover a range of complexities, sizes (number

of equations), and stiffness levels.

Relevance: The chosen models should be representative of the problems encountered in

drug development, including signaling pathways, metabolic networks, and PK/PD models.

2. Solver Selection and Implementation:

Range of Methods: Include a diverse set of solvers to be compared, spanning different

classes (explicit, implicit, predictor-corrector) and orders of accuracy. This should include the

baseline ODE1 (Forward Euler) method.

Software Environment: Specify the programming language (e.g., Python, R, MATLAB) and

the specific libraries or packages used for the ODE solvers to ensure reproducibility.

3. Performance Metrics:

Accuracy: Measure the error of the numerical solution against a high-precision reference

solution. Common error metrics include Mean Squared Error (MSE), Root Mean Squared

Error (RMSE), and the maximum absolute error. The reference solution is typically generated

using a very high-order solver with a very tight error tolerance.

Speed (Computational Cost): Measure the wall-clock execution time for each solver to

compute the solution over a specified time interval. To provide a more implementation-

independent measure, also record the number of function evaluations (calls to the function

defining the ODE system).

4. Experimental Setup:

Hardware and Software: Document the specifications of the computer used for the

benchmark (CPU, RAM, operating system) and the versions of all relevant software.

Error Tolerances: Run the simulations for a range of relative and absolute error tolerances

(e.g., from 1e-3 to 1e-9) to assess the performance of each solver under different accuracy

requirements.
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Statistical Analysis: Repeat each simulation multiple times to obtain statistically robust

measures of execution time and accuracy, and report the mean and standard deviation.

Visualizing the Dynamics: Signaling Pathways and
Workflows
To further illuminate the application of ODEs in drug development, we present two diagrams

created using the Graphviz DOT language.
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Caption: A simplified diagram of the MAPK signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1578479/docs?utm_src=pdf-body-img#navigating-the-numerical-maze-a-guide-to-ode-solvers-in-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Data

Computational Modeling

Application

Dosing Regimen

Pharmacokinetic Data
(Drug Concentration vs. Time)

Pharmacodynamic Data
(Biomarker Response vs. Time)

Parameter Estimation

Pharmacokinetic Model
(e.g., 2-compartment ODE)

Pharmacodynamic Model
(e.g., Emax model)

Integrated PK/PD Model

Model Simulation
(ODE Solver)

Dose Optimization Clinical Trial Simulation

Click to download full resolution via product page

Caption: A workflow diagram for Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.
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In conclusion, the choice of an ODE solver is a nuanced decision that requires a thorough

understanding of the problem at hand. While the simplicity and speed of ODE1 make it a

tempting choice for non-stiff problems or as a preliminary exploratory tool, its limitations in

accuracy and stability necessitate the use of more sophisticated methods for the majority of

real-world applications in drug development. For the stiff and complex systems that

characterize biological processes, implicit solvers are often the most robust and reliable option,

despite their higher computational cost. By carefully considering the trade-offs and employing

rigorous benchmarking, researchers can select the optimal solver to navigate the numerical

maze and accelerate the path to new therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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